molecular formula C18H21N5O2 B2637422 1-methyl-8-(3-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872839-89-9

1-methyl-8-(3-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B2637422
CAS No.: 872839-89-9
M. Wt: 339.399
InChI Key: KRVNERZDHNEZET-UHFFFAOYSA-N
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Description

1-methyl-8-(3-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound that belongs to the class of imidazopurines. This compound is characterized by its unique structure, which includes a fused imidazole and purine ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-8-(3-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multi-step organic reactions. One common method involves the condensation of appropriate imidazole and purine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

1-methyl-8-(3-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated forms of the compound.

Scientific Research Applications

1-methyl-8-(3-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory properties.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-methyl-8-(3-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-phenylpropylamine: This compound shares a similar structural motif but differs in its functional groups and overall structure.

    1,2,4-triazolo[4,3-b1′,5′-d][1,2,4]triazine: Another heterocyclic compound with a fused ring system, but with different chemical properties and applications.

Uniqueness

1-methyl-8-(3-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is unique due to its specific imidazopurine structure, which imparts distinct chemical and biological properties

Properties

CAS No.

872839-89-9

Molecular Formula

C18H21N5O2

Molecular Weight

339.399

IUPAC Name

4-methyl-6-(3-methylphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C18H21N5O2/c1-4-8-23-16(24)14-15(20(3)18(23)25)19-17-21(9-10-22(14)17)13-7-5-6-12(2)11-13/h5-7,11H,4,8-10H2,1-3H3

InChI Key

KRVNERZDHNEZET-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC(=C4)C)N(C1=O)C

solubility

not available

Origin of Product

United States

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